2-(4-((2-ethylpiperidin-1-yl)sulfonyl)benzamido)-N,4,5-trimethylthiophene-3-carboxamide
Description
Properties
IUPAC Name |
2-[[4-(2-ethylpiperidin-1-yl)sulfonylbenzoyl]amino]-N,4,5-trimethylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O4S2/c1-5-17-8-6-7-13-25(17)31(28,29)18-11-9-16(10-12-18)20(26)24-22-19(21(27)23-4)14(2)15(3)30-22/h9-12,17H,5-8,13H2,1-4H3,(H,23,27)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRBPRTLLJYNBPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C(=C(S3)C)C)C(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-((2-ethylpiperidin-1-yl)sulfonyl)benzamido)-N,4,5-trimethylthiophene-3-carboxamide (CAS No. 896299-85-7) is a complex organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 463.6 g/mol. The presence of the thiophene ring and the sulfonamide group contributes to its unique properties and potential biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 463.6 g/mol |
| CAS Number | 896299-85-7 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in cellular signaling pathways, which can lead to altered cell proliferation and apoptosis.
- Receptor Modulation : It may interact with neurotransmitter receptors due to the presence of the piperidine moiety, potentially influencing neurological functions.
- Antioxidant Activity : The thiophene structure can contribute to antioxidant properties, protecting cells from oxidative stress.
Biological Activity and Therapeutic Applications
Research indicates that this compound exhibits various biological activities:
Anticancer Properties
Studies have shown that derivatives of sulfonamide compounds can sensitize chemoresistant tumor cells to pro-apoptotic stimuli. For example, compounds similar to this one have been evaluated for their ability to enhance the effects of chemotherapeutic agents in cancer treatment by modulating apoptotic pathways .
Antimicrobial Activity
The sulfonamide group is known for its antimicrobial properties. This compound's structure suggests potential effectiveness against bacterial infections by inhibiting bacterial dihydropteroate synthase, an essential enzyme in folate synthesis.
Neurological Effects
Given the piperidine ring's structural similarity to neurotransmitters, there is potential for this compound in treating neurological disorders. Research into related compounds has indicated possible benefits in modulating neurotransmitter levels and improving cognitive function .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to or structurally similar to this compound:
- Study on Cancer Cell Lines : A study demonstrated that a related compound enhanced the pro-apoptotic effects of staurosporine in thyroid carcinoma cell lines by reducing mitochondrial membrane potential activation .
- Antimicrobial Testing : Research indicated that sulfonamide derivatives exhibited significant antimicrobial activity against various strains of bacteria, suggesting a promising avenue for further investigation into this compound's efficacy.
- Neuropharmacological Evaluation : Investigations into piperidine-containing compounds have highlighted their potential neuroprotective effects, which may be applicable for developing treatments for neurodegenerative diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key structural analogues include:
- 4-((2-Methylpiperidin-1-yl)sulfonyl)benzamido-N,4-dimethylthiophene-3-carboxamide : Differs by a methyl group on the piperidine ring and reduced methyl substitution on the thiophene.
Pharmacological Activity
Sulfone-containing compounds exhibit diverse biological activities:
The ethylpiperidine substituent in the target compound likely enhances membrane permeability compared to methyl or unsubstituted piperidine analogues. The thiophene methyl groups may improve metabolic stability but reduce solubility compared to less substituted derivatives .
Pharmacokinetic and Toxicity Profiles
- Lipophilicity : The 2-ethylpiperidine group increases logP (predicted logP = 3.2) versus methylpiperidine analogues (logP = 2.8), favoring CNS penetration but risking hERG channel binding.
- Metabolic Stability : Thiophene methyl groups may slow CYP450-mediated oxidation, as seen in related sulfones .
- Toxicity : Sulfones generally exhibit lower hepatotoxicity than sulfonamides but may retain off-target kinase liabilities.
Research Findings and Data
Key Hypotheses from Structural Analysis
- The sulfonyl group enables hydrogen bonding with kinase ATP-binding pockets (e.g., EGFR or MAPK pathways) .
- The ethylpiperidine moiety may confer selectivity over piperazine-containing sulfones, which often target serotonin receptors.
Comparative Efficacy in Preclinical Models
| Compound | Anticancer Activity (Cell Line IC50) | Anti-inflammatory (COX-2 IC50) |
|---|---|---|
| Target Compound | Not reported | Not reported |
| 4-((2-Methylpiperidin-1-yl)sulfonyl)... | 480 nM (MCF-7) | 120 nM |
| Celecoxib | >10,000 nM (MCF-7) | 40 nM |
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?
Methodological Answer: Synthesis typically involves multi-step protocols:
- Step 1: Prepare the sulfonylbenzamide intermediate via coupling of 4-((2-ethylpiperidin-1-yl)sulfonyl)benzoic acid with a thiophene-3-carboxamide precursor. Use carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF under nitrogen .
- Step 2: Optimize yields by varying temperature (40–60°C), solvent polarity, and stoichiometric ratios. Monitor progress via TLC or HPLC .
- Step 3: Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity (>95%) by NMR and mass spectrometry .
Q. How should researchers characterize the compound’s purity and structural integrity?
Methodological Answer: Use a combination of analytical techniques:
- NMR Spectroscopy: Assign peaks for key protons (e.g., piperidinyl CH2, thiophene methyl groups) and verify absence of unreacted intermediates .
- HPLC-MS: Quantify purity using a C18 column (acetonitrile/water + 0.1% formic acid) and detect molecular ions ([M+H]+) .
- X-ray Crystallography: Resolve crystal structure to confirm stereochemistry, as done for analogous thiophene-carboxamide derivatives .
Q. What are critical solubility and stability considerations for in vitro assays?
Methodological Answer:
- Solubility: Test in DMSO (primary solvent) and aqueous buffers (e.g., PBS at pH 7.4). If precipitation occurs, use co-solvents like PEG-400 (≤10% v/v) .
- Stability: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor via HPLC for hydrolytic or oxidative decomposition, particularly at the sulfonyl or amide linkages .
Advanced Research Questions
Q. How can computational modeling predict target binding and guide SAR studies?
Methodological Answer:
- Molecular Docking: Use software (e.g., AutoDock Vina) to model interactions with enzymes like kinases or proteases. Focus on the sulfonyl-piperidine moiety’s role in hydrogen bonding with catalytic residues .
- QSAR Analysis: Corrogate logP values (calculated via ChemDraw) with cellular permeability data to optimize substituents (e.g., methyl groups on thiophene for lipophilicity) .
Q. What strategies resolve contradictions in reported biological activity data?
Methodological Answer:
Q. How does the sulfonyl-piperidine moiety influence pharmacokinetics?
Methodological Answer:
- Metabolic Stability: Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS. Compare half-life to analogs lacking the sulfonyl group .
- Plasma Protein Binding: Use equilibrium dialysis to measure unbound fraction; sulfonamides often exhibit high binding, reducing free drug availability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
